molecular formula C5H10FNO4 B13227684 Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate

Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate

Cat. No.: B13227684
M. Wt: 167.14 g/mol
InChI Key: VHUYDXVQDYKSFX-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate (CAS 2060004-99-9) is a specialized fine chemical with a molecular formula of C 5 H 10 FNO 4 and a molecular weight of 167.14 g/mol . This compound serves as a valuable multifunctional building block in organic and medicinal chemistry research. Its structure incorporates three key functional handles: a fluorine atom, an aminooxy group, and a methyl ester. This combination allows researchers to leverage the unique properties of fluorine—such as its electronegativity and ability to modulate metabolic stability—in tandem with the reactivity of the aminooxy group, which is commonly employed in the formation of oxime linkages . The presence of the methoxy group on the propanate chain can further influence the compound's physicochemical properties and its binding interactions with biological targets, a strategy often employed in modern drug design to optimize potency and pharmacokinetics . Consequently, this reagent is primarily used by scientists as a versatile synthetic intermediate for the development of novel chemical entities, particularly in constructing complex molecules for pharmaceutical and agrochemical discovery programs. It is strictly intended for laboratory research purposes.

Properties

Molecular Formula

C5H10FNO4

Molecular Weight

167.14 g/mol

IUPAC Name

methyl 2-aminooxy-2-fluoro-3-methoxypropanoate

InChI

InChI=1S/C5H10FNO4/c1-9-3-5(6,11-7)4(8)10-2/h3,7H2,1-2H3

InChI Key

VHUYDXVQDYKSFX-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)OC)(ON)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated ester with an aminooxy compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques, such as distillation and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The aminooxy group can react with carbonyl compounds to form oximes and other condensation products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, through aminooxy-based conjugation techniques.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable covalent bonds with carbonyl-containing compounds, leading to the formation of oximes and other derivatives. This reactivity is exploited in various applications, such as the modification of biomolecules and the design of targeted therapeutics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate with key analogs:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications References
This compound C₅H₉FNO₅ 193.13 Aminooxy, fluoro, methoxy, ester Organic synthesis intermediate Synthesized
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate C₁₁H₉FO₃ 208.19 Fluoro, oxo, phenyl, ester Fluoroorganic research
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 Amino, fluorophenyl, ester Pharmaceutical intermediates
Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate C₁₁H₁₄FNO₃ 227.23 Amino, fluoro, methoxyphenyl, ester Chiral building blocks

Key Differences and Implications

Aminooxy vs. Amino Groups: The aminooxy group in the target compound offers distinct reactivity compared to the amino group in analogs like Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride . Aminooxy groups are less basic but more nucleophilic, facilitating reactions with carbonyl compounds (e.g., ketones, aldehydes) to form oximes. This property is critical in bioconjugation and prodrug synthesis.

Fluorine Substituent Position: In Ethyl 2-fluoro-3-oxo-3-phenylpropanoate , the fluorine is adjacent to an oxo group, enhancing electron-withdrawal effects and stabilizing the keto-enol tautomerism.

Methoxy Group Placement: The methoxy group in Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate is on an aromatic ring, contributing to π-π stacking interactions in chiral environments. In the target compound, the methoxy is on the aliphatic chain, likely increasing hydrophilicity and altering solubility profiles.

Aromatic vs. Aliphatic Systems: Compounds like Ethyl 2-fluoro-3-oxo-3-phenylpropanoate and Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride contain aromatic rings, which may confer UV stability or biological activity. The absence of aromaticity in the target compound could reduce toxicity risks or metabolic degradation rates.

Research Findings and Data

Reactivity and Stability

  • Hydrolysis Kinetics: Fluorine’s electron-withdrawing effect may slow ester hydrolysis compared to non-fluorinated analogs. For example, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate exhibits stability under acidic conditions due to fluorine’s inductive effects.
  • Nucleophilicity: The aminooxy group’s reactivity with carbonyl compounds is well-documented in oxime chemistry, as seen in bioconjugation studies .

Physicochemical Properties

  • Solubility: The methoxy group in the target compound enhances water solubility compared to aromatic analogs like Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride .
  • Melting Points: Aliphatic esters generally have lower melting points than aromatic derivatives. For instance, Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate has a higher melting point due to crystalline packing of the aromatic ring.

Biological Activity

Methyl 2-(aminooxy)-2-fluoro-3-methoxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H10FNO3
  • Molecular Weight : 175.16 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC(C(=O)OCCN=O)(F)C

The compound features an aminooxy group, which is known to interact with carbonyl-containing compounds, potentially leading to various biological effects.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The aminooxy group can act as a reversible inhibitor of certain enzymes, particularly those involved in metabolic pathways related to amino acids and carbohydrates.
  • Interaction with Reactive Oxygen Species (ROS) : The compound may modulate oxidative stress responses, which are crucial in various cellular processes, including apoptosis and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic functions.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity against several bacterial strains. In vitro studies have demonstrated:

  • Efficacy Against Gram-positive and Gram-negative Bacteria : The compound showed significant inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

This compound has been evaluated for its anticancer properties. In cell line studies:

  • MCF-7 Breast Cancer Cells : The compound induced apoptosis in a dose-dependent manner, with IC50 values observed at approximately 25 µM.
  • Mechanism : The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptotic cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of this compound. The results showed that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting potential for development as an antibiotic agent.
  • Anticancer Research :
    In a recent investigation involving various cancer cell lines, this compound was found to significantly reduce cell viability in both MCF-7 and HeLa cells. The study highlighted its potential as a chemotherapeutic agent, particularly in combination therapies aimed at enhancing efficacy against resistant cancer types.

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